1-Benzylazetidine-3-carboxylic acid

Descripción general

Descripción

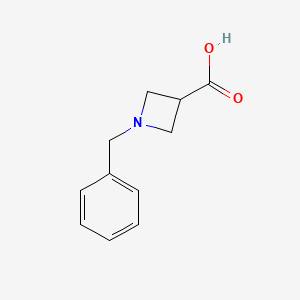

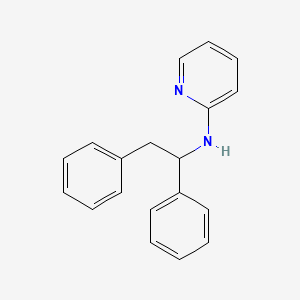

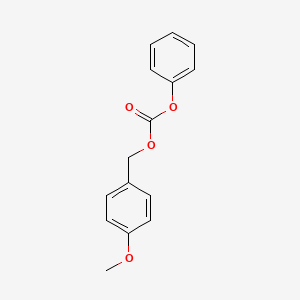

1-Benzylazetidine-3-carboxylic acid is a carboxylic acid with the CAS Number 94985-27-0 . It is a chemical building block used in research .

Synthesis Analysis

The synthesis of 1-Benzylazetidine-3-carboxylic acid involves the hydrogenation of 2C in methanol in the presence of a 5% palladium on carbon catalyst at room temperature . The catalyst is filtered off and the solvent is evaporated from the filtrate to give azetidine-3-carboxylic acid in 90% yield .Molecular Structure Analysis

The molecular formula of 1-Benzylazetidine-3-carboxylic acid is C11H13NO2 . The average mass is 191.226 Da and the monoisotopic mass is 191.094635 Da .Chemical Reactions Analysis

The reactivity of 1-Benzylazetidine-3-carboxylic acid is driven by a considerable ring strain, while at the same time the ring is significantly more stable than that of related aziridines . This provides a highly attractive entry to bond functionalization by N–C bond cleavage .Physical And Chemical Properties Analysis

1-Benzylazetidine-3-carboxylic acid has a density of 1.3±0.1 g/cm3, a boiling point of 327.5±35.0 °C at 760 mmHg, and a flash point of 151.9±25.9 °C . It has 3 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds . The polar surface area is 41 Å2 .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Amino Acid Surrogates

1-Benzylazetidine-3-carboxylic acid: is recognized for its role as an amino acid surrogate in medicinal chemistry . Its structure allows it to mimic the properties of amino acids, making it valuable in the design of peptidomimetics—compounds that imitate the biological activity of peptides. This application is crucial in developing new therapeutic agents that can interact with biological systems similarly to natural peptides.

Peptidomimetic Chemistry: Drug Discovery

In the realm of drug discovery, 1-Benzylazetidine-3-carboxylic acid contributes significantly to peptidomimetic chemistry . It helps create molecules with enhanced metabolic stability, improved bioavailability, and increased receptor affinity and selectivity. These attributes are essential for transforming peptides into potential drug leads.

Nucleic Acid Chemistry: Molecular Recognition

The compound’s potential in nucleic acid chemistry is noteworthy, particularly in molecular recognition processes . It can be incorporated into nucleic acid sequences to study the binding and interaction with proteins, which is fundamental in understanding genetic expression and regulation.

Catalytic Processes: Synthetic Transformations

1-Benzylazetidine-3-carboxylic acid: finds applications in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions . These reactions are pivotal in constructing complex organic molecules, and the compound’s involvement as a catalyst or a substrate can lead to the efficient synthesis of various chemical entities.

Ring-Opening Reactions: Heterocyclic Synthesis

The compound serves as an excellent candidate for ring-opening reactions due to its strained four-membered ring structure . This characteristic is exploited in heterocyclic synthesis, where the ring strain can be relieved through controlled reactions, leading to the formation of diverse heterocyclic compounds with potential pharmacological activities.

Heterocyclic Synthesis: Drug and Polymer Precursors

Lastly, 1-Benzylazetidine-3-carboxylic acid is utilized in the synthesis of heterocyclic compounds . These heterocycles are often key frameworks in drugs and polymers, and the ability to synthesize them efficiently opens up pathways for the development of new materials and pharmaceuticals.

Safety and Hazards

Direcciones Futuras

Azetidines, including 1-Benzylazetidine-3-carboxylic acid, are considered important in organic synthesis and medicinal chemistry . They are seen as potential candidates for ring-opening and expansion reactions . Recent examples of using azetidines as motifs in drug discovery, polymerization, and chiral templates have been discussed .

Propiedades

IUPAC Name |

1-benzylazetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-7-12(8-10)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFKOLZJNKMHNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10915196 | |

| Record name | 1-Benzylazetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10915196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzylazetidine-3-carboxylic acid | |

CAS RN |

94985-27-0 | |

| Record name | 1-(Phenylmethyl)-3-azetidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94985-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzylazetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10915196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 94985-27-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Pentyl-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1364191.png)

![2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid](/img/structure/B1364200.png)

![2-hydroxy-4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364203.png)

![1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-ol](/img/structure/B1364205.png)